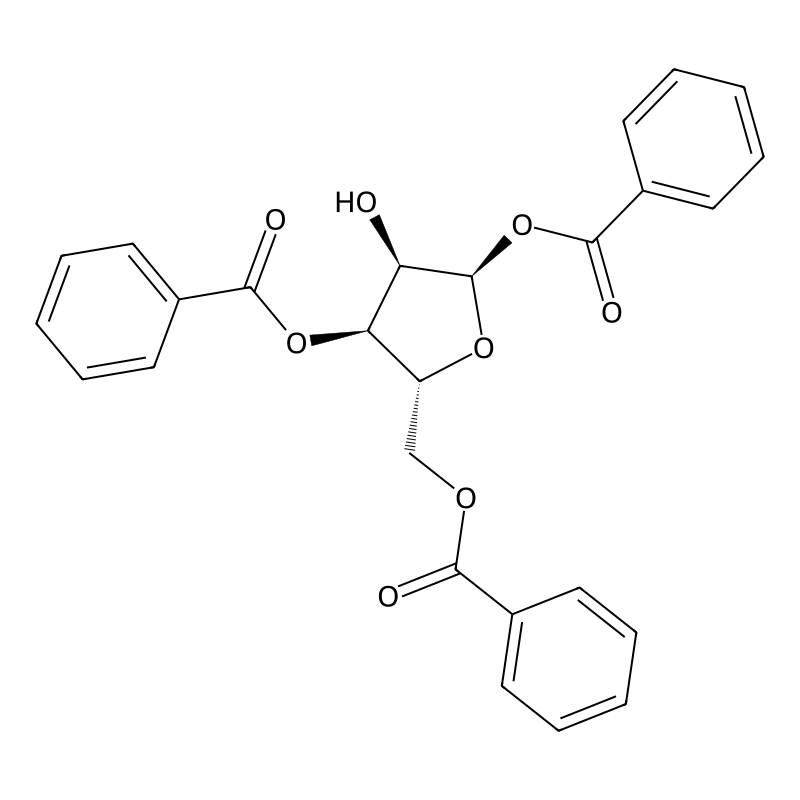

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Starting material for nucleoside synthesis:

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is primarily employed as a starting material for the synthesis of various nucleosides. Nucleosides are fundamental building blocks of nucleotides, which are essential components of nucleic acids like DNA and RNA [, ].

The benzoyl groups (C6H5CO) attached to the ribose sugar ring can be selectively removed or replaced with other functional groups, allowing for the creation of diverse nucleoside structures with unique properties [, ].

Intermediate for cloforabine synthesis:

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose serves as a crucial intermediate in the synthesis of cloforabine, a nucleoside analog with antiviral and anticancer properties [, ]. Cloforabine disrupts viral replication and exhibits activity against various viruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV) [].

Furthermore, research suggests potential applications of cloforabine in treating certain types of cancers, including acute lymphoblastic leukemia (ALL) [].

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose is a synthetic carbohydrate derivative with the molecular formula C26H22O8 and a molecular weight of 462.45 g/mol. This compound is characterized by the presence of three benzoyl groups attached to the hydroxyl groups of alpha-D-ribofuranose, which is a five-membered sugar ring. The compound is notable for its stability and solubility in organic solvents, making it suitable for various chemical applications .

- Mild irritant: TBR may cause mild skin and eye irritation upon contact [].

- Respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract [].

- Proper handling required: Standard laboratory safety practices for handling organic chemicals should be followed when working with TBR [].

- Hydrolysis: In the presence of acids or bases, the benzoyl groups can be removed to yield alpha-D-ribofuranose.

- Transesterification: The benzoyl groups can be replaced with other acyl groups under appropriate conditions.

- Reduction: The compound can be reduced to form corresponding alcohols or other derivatives.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of nucleosides and other biologically active compounds .

The synthesis of 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose typically involves:

- Protection of Hydroxyl Groups: Starting from alpha-D-ribofuranose, hydroxyl groups are protected by benzoylation using benzoyl chloride in the presence of a base such as pyridine.

- Purification: The product is purified through crystallization or chromatography to obtain the desired purity level.

This method allows for efficient synthesis while maintaining the integrity of the ribofuranose structure .

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose has several applications:

- Nucleoside Synthesis: It serves as a key intermediate in the preparation of various nucleosides.

- Pharmaceutical Development: Its derivatives are used in developing antiviral medications and other therapeutics.

- Research: It is utilized in biochemical research for studying carbohydrate chemistry and enzyme interactions .

Interaction studies involving 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose primarily focus on its behavior as a substrate or inhibitor in enzymatic reactions. For example:

- Glycosylation Reactions: It can act as a glycosyl donor in reactions catalyzed by glycosyltransferases.

- Binding Studies: Research may explore its binding affinity with various proteins involved in nucleic acid metabolism.

These studies help elucidate its role and efficacy in biological systems .

Several compounds share structural similarities with 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2',3'-Dideoxycytidine | Contains a ribose sugar with fewer hydroxyls | Antiviral activity against HIV |

| 1-Benzoyl-alpha-D-ribofuranose | Contains only one benzoyl group | Less stable than tri-benzoylated form |

| 1,2-O-Isopropylidene-alpha-D-ribofuranose | Contains an isopropylidene protecting group | Different reactivity profile |

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose stands out due to its three benzoyl groups, enhancing its stability and reactivity compared to simpler derivatives. This makes it particularly useful in synthetic pathways leading to complex nucleosides .

α/β Anomerization Mechanisms in Acidic Media

The anomerization behavior of benzoylated ribofuranose derivatives under acidic conditions has been extensively investigated to understand the fundamental mechanisms governing anomeric equilibrium. Research on 1-O-acetyl-2,3,5-O-benzoyl-L-ribofuranose has provided critical insights into the mechanistic pathways that likely apply to 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose [1] [2].

Mechanism of Acid-Catalyzed Anomerization

Studies utilizing carbon-13 labeled acetic acid and acetic anhydride have definitively established that anomerization occurs through exocyclic carbon-oxygen bond cleavage rather than through acyclic intermediates [1] [2]. This mechanism involves the protonation of the exocyclic acetal oxygen, followed by ionization to form an oxocarbenium ion with release of an alcohol. The subsequent nucleophilic attack by alcohol on the reverse face of the oxocarbenium ion, followed by deprotonation, completes the anomerization process [3].

The catalytically active species has been identified as the acetyl cation, which plays a crucial role in facilitating the anomeric interconversion [1] [2]. The reaction kinetics follow a well-defined model, with rate constants determined through nuclear magnetic resonance spectroscopy monitoring of the reaction progress [1].

Thermodynamic Considerations

Theoretical studies using density functional theory methods have revealed that the relative stability of alpha and beta anomers is highly dependent on environmental conditions [4]. At room temperature (298 K), calculations using both B3LYP and M06-2X functionals suggest a borderline advantage for the alpha-anomer over the beta-anomer in ribofuranose systems [4]. Specifically, B3LYP calculations predict alpha-ribofuranose populations of 3.4% compared to 0.6% for the beta-form, while M06-2X calculations show even more pronounced differences with 0.2% and 0.0% respectively at 298 K [4].

Temperature Effects on Anomeric Equilibrium

Temperature gradient studies have demonstrated significant effects on anomeric ratios. At elevated temperatures around 130°C, the beta/alpha ratio increases to approximately 2:1, suggesting that higher temperatures favor the beta-anomeric configuration [4]. This temperature-dependent behavior has implications for synthetic protocols and storage conditions of 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose.

Conformational Equilibrium Studies via Rotational Spectroscopy

Gas-Phase Conformational Analysis

Rotational spectroscopy investigations of methyl beta-d-ribofuranoside in supersonic jet expansions have revealed detailed conformational preferences that provide insight into the intrinsic conformational landscape of ribofuranose derivatives [5] [6] [7]. Two distinct conformers have been identified, both adopting a near twisted (³T₂) ring conformation [5] [6] [7].

The rotational spectra analysis employed Watson Hamiltonian fitting with S-reduction, complemented by internal-axis-method analysis for internal rotation effects [6]. The experimental observations revealed characteristic R-branch transitions with angular momentum quantum numbers spanning J = 2-7, indicating well-defined conformational states [6].

Intramolecular Hydrogen Bonding Patterns

Both identified conformers involve the methoxy and hydroxymethyl substituents in various intramolecular hydrogen bonding arrangements [5] [6] [7]. These hydrogen bonding patterns significantly influence the conformational stability and may provide insight into the behavior of benzoyl-substituted derivatives where similar interactions could occur between the aromatic rings and the ribofuranose hydroxyl groups.

Solid-State vs. Gas-Phase Conformations

Complementary studies using density functional theory calculations in both gas-phase and solid-state environments have revealed important differences in conformational preferences [8] [9]. Gas-phase simulations identify specific low-energy modes involving furanose ring deformations, while solid-state calculations reveal additional lattice-influenced conformational states [8].

Spectroscopic Characterization Techniques

¹H/¹³C Nuclear Magnetic Resonance Spectral Signature Analysis

Proton Nuclear Magnetic Resonance Characteristics

The ¹H nuclear magnetic resonance spectral signatures of ribofuranose derivatives exhibit characteristic patterns that allow for definitive structural assignment [10] [11] [12]. For 2,3-O-isopropylidene-protected beta-d-ribofuranosides, representative chemical shifts include H1 protons at 4.97 parts per million appearing as singlets, H2 and H3 protons in the range 4.58-4.83 parts per million with coupling constants of J₂,₃ = 5.86 Hz, and H4 protons at 4.42 parts per million [10].

The hydroxymethyl protons (H5, H5′) typically appear at 3.61-3.71 parts per million with characteristic geminal coupling constants of J₅,₅′ = 12.45 Hz [10]. These coupling constant values are diagnostic for specific conformational states and can provide information about the ring puckering and substituent orientations.

Carbon-13 Nuclear Magnetic Resonance Analysis

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information with the ribofuranose ring carbons appearing in characteristic ranges [10] [11]. The anomeric carbon (C1) typically resonates around 109-110 parts per million, while other ring carbons (C2-C5) appear between 64-88 parts per million [10].

For benzoylated derivatives, the carbonyl carbons of benzoyl groups are expected to appear around 165-170 parts per million, providing a clear signature for the presence and number of benzoyl protecting groups [11]. The aromatic carbons of the benzoyl substituents contribute additional complexity to the spectrum in the 125-135 parts per million region.

Conformational Assignment Through Nuclear Magnetic Resonance

Studies of beta-d-ribofuranosides with 2,3-O-isopropylidene protection have demonstrated that specific conformational states can be assigned based on ¹H nuclear magnetic resonance coupling patterns [10] [11] [12]. The E₀-like and E₄-like conformations can be distinguished through characteristic coupling constant relationships and chemical shift patterns [10] [11].

For compounds without isopropylidene protection, ³E-like and ²E-like conformations become accessible, with the conformational preferences being influenced by factors including the anomeric effect, 1,3-pseudodiaxial interactions, and hydrogen bonding patterns [10] [11] [12].

Fourier Transform Infrared Correlation of Benzoyl Group Vibrational Modes

Carbonyl Stretching Vibrations

The most characteristic feature of benzoyl-containing compounds in Fourier transform infrared spectroscopy is the intense carbonyl stretching absorption [13] [14] [15]. For aromatic esters such as benzoyl groups, the C=O stretching frequency typically appears in the range 1730-1715 cm⁻¹ [14] [15], which is lower than saturated esters (1750-1735 cm⁻¹) due to conjugation with the aromatic ring [14] [16].

The "Rule of Three" for aromatic esters predicts three characteristic intense peaks: the C=O stretch around 1725 cm⁻¹, the C-C-O stretch between 1310-1250 cm⁻¹, and the O-C-C stretch in the range 1130-1100 cm⁻¹ [14] [15]. This pattern is particularly diagnostic for benzoyl ester identification.

Aromatic Ring Vibrational Modes

The benzoyl aromatic rings contribute several characteristic vibrational modes to the infrared spectrum [17] [18] [19]. Aromatic C-H stretching appears between 3130-3070 cm⁻¹, distinctly higher than aliphatic C-H stretches which occur below 3000 cm⁻¹ [18]. This provides a clear diagnostic for the presence of aromatic substituents.

Aromatic C=C stretching vibrations typically appear as multiple bands between 1615-1580 cm⁻¹ and 1510-1450 cm⁻¹ [18] [19]. The characteristic aromatic ring breathing mode around 1600 cm⁻¹ is particularly diagnostic for benzene ring systems [17] [19].

Aromatic Overtone and Combination Bands

A distinctive feature of aromatic compounds is the presence of weak overtone and combination bands in the region 2000-1660 cm⁻¹ [18] [19] [20]. These bands appear as a series of small peaks and are highly characteristic of benzene ring substitution patterns. The exact pattern can provide information about the substitution pattern on the aromatic ring.

Out-of-Plane Bending Modes

The aromatic out-of-plane bending vibrations appear in the 900-670 cm⁻¹ region and can provide information about the substitution pattern of the benzene ring [18] [19]. Monosubstituted benzene rings (as in benzoyl groups) typically show characteristic patterns around 770-730 cm⁻¹ and 710-690 cm⁻¹ [19].

Quantitative Analysis Considerations

For 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose containing three benzoyl groups, the infrared spectrum would be expected to show enhanced intensity of all benzoyl-related vibrational modes due to the multiple identical chromophores [13]. The carbonyl region would show particularly intense absorption, potentially with some band splitting due to slight environmental differences between the three benzoyl positions.

Crystallographic Studies of Benzoylated Ribofuranose Derivatives

Structural Analysis of Related Compounds

While direct crystallographic data for 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose is limited, extensive studies on related benzoylated ribofuranose derivatives provide valuable structural insights [21] [22]. The crystal structure of 1-O-acetyl-2,3,5-O-benzoyl-β-d-ribofuranose has been determined with high precision, revealing key conformational parameters [21] [22].

Ring Conformation and Puckering Parameters

The crystallographic analysis reveals that the ribofuranose ring adopts a C(3′)-endo-C(2′)-exo puckering conformation [21] [22]. The phase angle P is -7.6° and the degree of puckering τₘ is 34.3° [21] [22]. This conformation is consistent with that found in sucrose and 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose, suggesting it represents a preferred conformation for substituted ribofuranose derivatives [21].

Benzoyl Group Orientations

The crystallographic data reveals that the furanoid carbons C(1′), C(2′), and C(3′) adopt the cis conformation with respect to the carbonyl oxygens of their corresponding benzoyl side chains [21] [22]. This conformation is stabilized by intramolecular C-H···O=C interactions, which represent weak but significant stabilizing forces [21].

Intermolecular Interactions in Crystal Packing

All carbonyl oxygens of the benzoyl groups participate in intermolecular C-H···O=C interactions in the crystal structure [21] [22]. These interactions contribute to the overall crystal stability and may influence the preferred conformation of the molecule in the solid state. Such interactions are likely to be important in the crystallographic behavior of 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose as well.

Comparative Crystallographic Data

Studies of other ribofuranose derivatives, such as 3-deoxy-1,2-O-isopropylidene-3-C-methyl-5-O-(p-tolylsulfonyl)-d-ribofuranose, provide additional conformational insights [23]. This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with the ribo-pentofuranose ring in a twisted (T) conformation with C3-exo and C4-endo puckering [23]. The crystal structure is stabilized by van der Waals interactions and weak C-H···O interactions [23].

Implications for 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose Structure

Based on the crystallographic data from related compounds, 1,3,5-tri-O-benzoyl-alpha-d-ribofuranose is expected to adopt a similar envelope or twisted conformation with the three benzoyl groups oriented to minimize steric interactions while maximizing stabilizing intramolecular interactions. The presence of three bulky benzoyl substituents may introduce additional conformational constraints compared to the mono- and di-substituted analogs that have been crystallographically characterized.